4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a heterocyclic core with a sulfur atom at position 3. The benzylidene moiety (4-ethoxy-3-methoxy) and the 2-fluorophenyl substituent at position 3 contribute to its unique electronic and steric properties.
Properties
CAS No. |
680998-73-6 |
|---|---|
Molecular Formula |
C18H17FN4O2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+ |
InChI Key |
LTIZFSZOUXLACB-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 4-ethoxy-3-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate is then reacted with 2-fluorophenylhydrazine and a suitable thiocarbonyl reagent (such as carbon disulfide) to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a corresponding alcohol or amine.
Scientific Research Applications
Antifungal Activity
The triazole moiety is well-documented for its antifungal properties. Compounds containing triazole rings have been shown to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death. Studies indicate that derivatives of triazole compounds exhibit significant antifungal activity against a variety of fungal pathogens, including Candida and Aspergillus species .
Antitumor Properties
Research has indicated that triazole derivatives can possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell growth and survival .
Synthesis Techniques
The synthesis of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can be achieved through several methods:
- Condensation Reactions: The compound can be synthesized via condensation reactions between appropriate aldehydes and amines followed by cyclization to form the triazole ring.
- Use of Catalysts: Various catalysts can enhance the efficiency and yield of the synthesis process. For instance, the use of Lewis acids has been reported to facilitate the formation of the triazole ring under mild conditions .
Case Studies
Several studies have documented the biological effects of this compound:
- A study demonstrated that derivatives with modifications on the phenyl ring showed enhanced antifungal activity compared to their unmodified counterparts. The introduction of electron-withdrawing groups was found to increase potency against specific fungal strains .
- Another investigation focused on the anticancer properties of triazole derivatives, revealing that certain substitutions led to significant reductions in tumor cell viability in vitro. The study highlighted the importance of structural modifications in optimizing biological activity .
Pharmacological Insights
Mechanism of Action
The mechanism of action of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-5-thione derivatives exhibit diverse bioactivities and physicochemical properties based on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Key Observations :
Electron-Withdrawing vs. Donor Groups: The target compound’s 4-ethoxy-3-methoxy substituents contrast with electron-withdrawing groups (e.g., bromo in or trifluoromethyl in ), which may alter electronic density and reactivity.
Fluorine Positioning : The 2-fluorophenyl group in the target compound introduces ortho steric effects, differing from para-fluorine in , which may influence binding affinity in biological systems.
Table 2: Physicochemical and Crystallographic Properties
Key Observations :
Hydrogen Bonding : All compounds exhibit N–H···S interactions stabilizing the triazole-thione core. Additional interactions (e.g., O–H···O in ) depend on hydroxyl or methoxy substituents.
Crystallography Tools : SHELX programs () are widely used for refinement, indicating robust structural validation across analogs.
Thermal and Electronic Properties
- Thermal Stability : Methoxy/ethoxy groups likely increase thermal stability compared to halogenated analogs (e.g., ), which may decompose at lower temperatures due to weaker C–Br bonds.
Biological Activity
The compound 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a triazole ring, which is often associated with various pharmacological properties. The molecular formula is , and it includes functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 364.41 g/mol |
| Solubility | Moderately soluble |
| Log P | 3.52 |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves a condensation reaction between appropriate aldehydes and amines, followed by cyclization to form the triazole ring. The incorporation of ethoxy and methoxy groups enhances lipophilicity and potentially increases biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.
- Case Study : A study evaluating the cytotoxicity of triazole derivatives found that compounds similar to 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated selective toxicity towards cancer cells while sparing normal cells. The selectivity index was notably higher than that of standard chemotherapeutics like ribavirin .
Antimicrobial Activity
The compound's thione group contributes to its antimicrobial properties. Research has indicated that triazole derivatives can inhibit the growth of various bacterial strains.
- Findings : In vitro studies have shown that similar triazole compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. Compounds with structural similarities have been tested against viral infections, showing promising results in inhibiting viral replication.
- Research Insights : Triazole derivatives have been synthesized and evaluated for their antiviral activity against herpes simplex virus (HSV), revealing significant inhibition rates .
The biological activities of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione are attributed to its ability to interact with biological targets such as enzymes involved in cell proliferation and viral replication. The thione group may play a critical role in these interactions by forming coordination bonds with metal ions in enzymes.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
Methodological Answer: The synthesis typically involves a Schiff base condensation between 4-amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione and 4-ethoxy-3-methoxybenzaldehyde. Key steps include:
- Solvent Selection: Use ethanol or methanol under reflux (70–80°C) to facilitate imine bond formation .
- Catalysis: Acidic (e.g., glacial acetic acid) or basic conditions (e.g., KOH in aqueous ethanol) can accelerate the reaction .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Q. How should researchers characterize this compound structurally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
Q. What initial biological assays are recommended for activity screening?
Methodological Answer: Prioritize assays aligned with triazole derivatives’ known activities:
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme Inhibition: Spectrophotometric assays for acetylcholinesterase or urease inhibition .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How does E/Z isomerization of the benzylidene group influence biological activity?
Methodological Answer:
- Photoisomerization: Irradiate the compound at 365 nm (UV light) to induce E→Z isomerization. Monitor changes via HPLC or UV-Vis spectroscopy .
- Activity Comparison: Test both isomers in parallel bioassays. For example, the Z-isomer may exhibit enhanced binding to hydrophobic enzyme pockets due to altered spatial conformation .
Q. How can contradictory enzyme inhibition data across studies be resolved?
Methodological Answer:
Q. What computational approaches model interactions with biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or GROMACS to simulate binding to enzymes (e.g., urease PDB: 4H9M). Focus on hydrogen bonding with the triazole NH and hydrophobic interactions with fluorophenyl/methoxy groups .
- MD Simulations: Run 100 ns trajectories to assess stability of ligand-receptor complexes .
Q. How can structural analogs be designed to improve pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 2-fluorophenyl group with pyridyl (enhanced solubility) or morpholinomethyl (improved bioavailability) .
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetate esters) on the ethoxy moiety to enhance membrane permeability .
Q. What strategies address poor solubility in in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Micellar Systems: Incorporate polysorbate 80 or PEG-400 in buffer solutions .
Q. Which analytical techniques confirm photostability for light-dependent applications?
Methodological Answer:
Q. How can crystallographic data be interpreted alongside molecular dynamics?
Methodological Answer:
- Overlay Analysis: Compare X-ray structures (e.g., CCDC 296571) with MD-simulated conformers using PyMOL. Assess root-mean-square deviation (RMSD) for backbone atoms .
- Electrostatic Potential Mapping: Use Multiwfn to correlate charge distribution with observed π-π stacking or hydrogen-bonding patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
